3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one is a pyridine derivative characterized by the presence of a bromine atom at the 3-position, a methoxy group at the 4-position, and a methyl group at the 1-position of the pyridine ring. Its molecular formula is C₇H₈BrNO₂, and it has a molecular weight of approximately 218.05 g/mol . This compound exhibits unique chemical properties due to its specific substitution pattern, which influences its reactivity and biological interactions.
As information on this specific compound is limited, it's advisable to handle similar pyridinone derivatives with caution. They may exhibit:
While specific biological activities of 3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. These may include antimicrobial, anti-inflammatory, and anticancer activities. The presence of the bromine atom and methoxy group can enhance binding affinity to biological targets, potentially modulating enzyme activity or receptor interactions.
The synthesis of 3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one typically involves:
In industrial applications, continuous flow processes may be employed to enhance efficiency and yield.
3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one has potential applications in medicinal chemistry and materials science. Its derivatives could be explored for use in pharmaceuticals due to their possible biological activities. Additionally, it may serve as an intermediate in the synthesis of other complex organic molecules.
3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one can be compared with several similar compounds:
Compound Name | Structural Variations | Unique Features |
---|---|---|
3-Bromo-4-methoxy-1-phenylpyridin-2(1H)-one | Phenyl group instead of methyl | Potentially different biological activity due to phenyl substitution |
3-Bromo-4-methoxy-1-ethylpyridin-2(1H)-one | Ethyl group instead of methyl | Variation in lipophilicity and reactivity |
3-Chloro-4-methoxy-1-methylpyridin-2(1H)-one | Chlorine instead of bromine | Different reactivity patterns due to halogen substitution |
The uniqueness of 3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one lies in its specific substitution pattern that influences its reactivity and potential applications compared to these similar compounds.